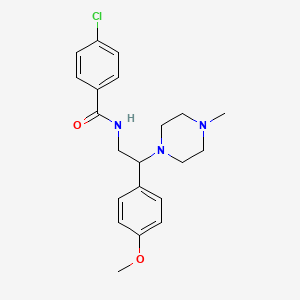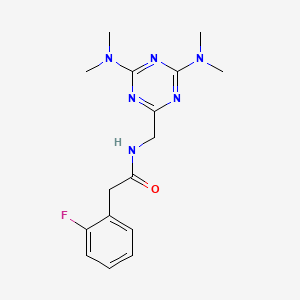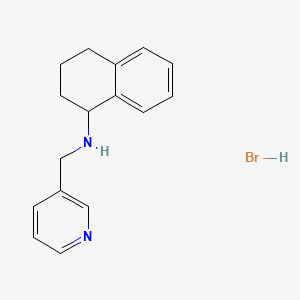
Pyridin-3-ylmethyl-(1,2,3,4-tetrahydro-naphthalen-1-YL)-amine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridin-3-ylmethyl-(1,2,3,4-tetrahydro-naphthalen-1-YL)-amine hydrobromide, also known as PTM(1,2,3,4-THN)AH, is a brominated derivative of the amine group and is commonly used as a reagent in organic synthesis. It is a colorless solid at room temperature and can be synthesized from a variety of starting materials. PTM(1,2,3,4-THN)AH has a wide range of scientific applications, including use in biochemical and physiological research, drug design, and laboratory experiments.
Aplicaciones Científicas De Investigación
Cellular Transport Mechanisms
Research indicates the involvement of N1-arylalkylpolyamines, including structures similar to Pyridin-3-ylmethyl-(1,2,3,4-tetrahydro-naphthalen-1-YL)-amine hydrobromide, in cellular transport mechanisms. These compounds, particularly with aromatic ring systems like naphthalen-1-ylmethyl, were synthesized and tested for their biological activities. Findings suggest that the size of the N1-arylalkyl substituent and the polyamine sequence significantly influence the cytotoxicity profiles, with the potential for selective delivery into cells via the polyamine transporter (PAT). The study proposes a cytotoxicity model based on the hydrophobic pocket adjacent to the PAT polyamine-binding site, highlighting the compound's role in cellular transport mechanisms (Gardner et al., 2004).
Antimicrobial and Antiviral Properties
A novel Schiff base compound resembling the structure of Pyridin-3-ylmethyl-(1,2,3,4-tetrahydro-naphthalen-1-YL)-amine hydrobromide demonstrated promising antimicrobial activity. The compound, evaluated through the disc diffusion method, exhibited significant antibacterial efficacy against pathogenic bacteria such as Staphylococcus aureus and Micrococcus luteus. Moreover, this Schiff base and its derivatives showed potential as 3-chymotrypsin-like protease (3CLpro) inhibitors for SARS-CoV-2, indicating its relevance in antiviral research (Al‐Janabi et al., 2020).
Detection of Biological Molecules
Compounds structurally related to Pyridin-3-ylmethyl-(1,2,3,4-tetrahydro-naphthalen-1-YL)-amine hydrobromide have been used in the detection of biological molecules. Copper complexes with tridentate N-donor ligands demonstrated the ability to undergo reduction upon exposure to nitric oxide in various solvents. Notably, one such complex showed restored fluorescence intensity when nitric oxide was added, indicating its application in fluorescent detection of nitric oxide in methanol and water media (Kumar et al., 2011).
Neurological Research
Derivatives of Pyridin-3-ylmethyl-(1,2,3,4-tetrahydro-naphthalen-1-YL)-amine hydrobromide have shown potential in neurological research. A study involving 2,4-disubstituted pyrimidine derivatives, including a compound with a naphth-1-ylmethyl substituent, identified it as a potent inhibitor of acetylcholinesterase (AChE). This compound was highlighted for its role in inhibiting cholinesterase and amyloid-β (Aβ)-aggregation, targeting multiple pathological routes in Alzheimer's disease (Mohamed et al., 2011).
Propiedades
IUPAC Name |
N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2.BrH/c1-2-8-15-14(6-1)7-3-9-16(15)18-12-13-5-4-10-17-11-13;/h1-2,4-6,8,10-11,16,18H,3,7,9,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGBAFNFHJVMBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NCC3=CN=CC=C3.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-3-ylmethyl-(1,2,3,4-tetrahydro-naphthalen-1-YL)-amine hydrobromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2577713.png)
![(5-Bromofuran-2-yl)-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2577715.png)
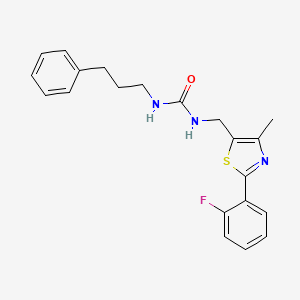
![4-(dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2577717.png)
![N-[[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2577718.png)
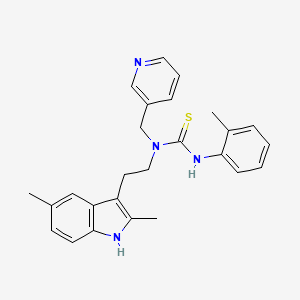

![3-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2577725.png)
![Methyl 4-[4-(difluoromethoxy)phenyl]-2,4-dioxobutanoate](/img/structure/B2577726.png)
![2-[(4-Ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-nitrophenyl)ethanone](/img/structure/B2577727.png)
